molecular formula C9H6F5NO3 B13430019 1-Methoxy-3-nitro-2-(pentafluoroethyl)benzene

1-Methoxy-3-nitro-2-(pentafluoroethyl)benzene

Katalognummer: B13430019
Molekulargewicht: 271.14 g/mol
InChI-Schlüssel: WQXGINUSGKVXEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxy-3-nitro-2-(pentafluoroethyl)benzene is a fluorinated aromatic compound with the molecular formula C9H6F5NO3 and a molecular weight of 271.14 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3), a nitro group (-NO2), and a pentafluoroethyl group (-C2F5) attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

The synthesis of 1-Methoxy-3-nitro-2-(pentafluoroethyl)benzene typically involves electrophilic aromatic substitution reactions. The general mechanism for these reactions includes the formation of a sigma-bond between the electrophile and the benzene ring, followed by the removal of a proton to restore aromaticity

Analyse Chemischer Reaktionen

1-Methoxy-3-nitro-2-(pentafluoroethyl)benzene can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas and palladium catalysts, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Methoxy-3-nitro-2-(pentafluoroethyl)benzene is utilized in various scientific research applications due to its unique chemical properties:

Wirkmechanismus

The mechanism of action of 1-Methoxy-3-nitro-2-(pentafluoroethyl)benzene involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and dipole-dipole interactions, while the nitro group can act as an electron-withdrawing group, influencing the compound’s reactivity. The pentafluoroethyl group imparts hydrophobicity and enhances the compound’s stability. These interactions collectively determine the compound’s behavior in various chemical and biological systems .

Vergleich Mit ähnlichen Verbindungen

1-Methoxy-3-nitro-2-(pentafluoroethyl)benzene can be compared with other similar compounds, such as:

The presence of the pentafluoroethyl group in this compound makes it unique, as it enhances the compound’s stability and hydrophobicity, which can be advantageous in various applications.

Eigenschaften

Molekularformel

C9H6F5NO3

Molekulargewicht

271.14 g/mol

IUPAC-Name

1-methoxy-3-nitro-2-(1,1,2,2,2-pentafluoroethyl)benzene

InChI

InChI=1S/C9H6F5NO3/c1-18-6-4-2-3-5(15(16)17)7(6)8(10,11)9(12,13)14/h2-4H,1H3

InChI-Schlüssel

WQXGINUSGKVXEF-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1C(C(F)(F)F)(F)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.